molecular formula C12H14F3N B11758880 (3R)-3-[4-(trifluoromethyl)phenyl]piperidine

(3R)-3-[4-(trifluoromethyl)phenyl]piperidine

Cat. No.: B11758880
M. Wt: 229.24 g/mol
InChI Key: DPGBDWYHWVSZPK-JTQLQIEISA-N
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Description

(3R)-3-[4-(trifluoromethyl)phenyl]piperidine is an organic compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[4-(trifluoromethyl)phenyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, copper catalysts are often used in the synthesis and modification of trifluoromethylated compounds .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.

Scientific Research Applications

(3R)-3-[4-(trifluoromethyl)phenyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-[4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-[4-(trifluoromethyl)phenyl]piperidine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

(3R)-3-[4-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H14F3N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2/t10-/m0/s1

InChI Key

DPGBDWYHWVSZPK-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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